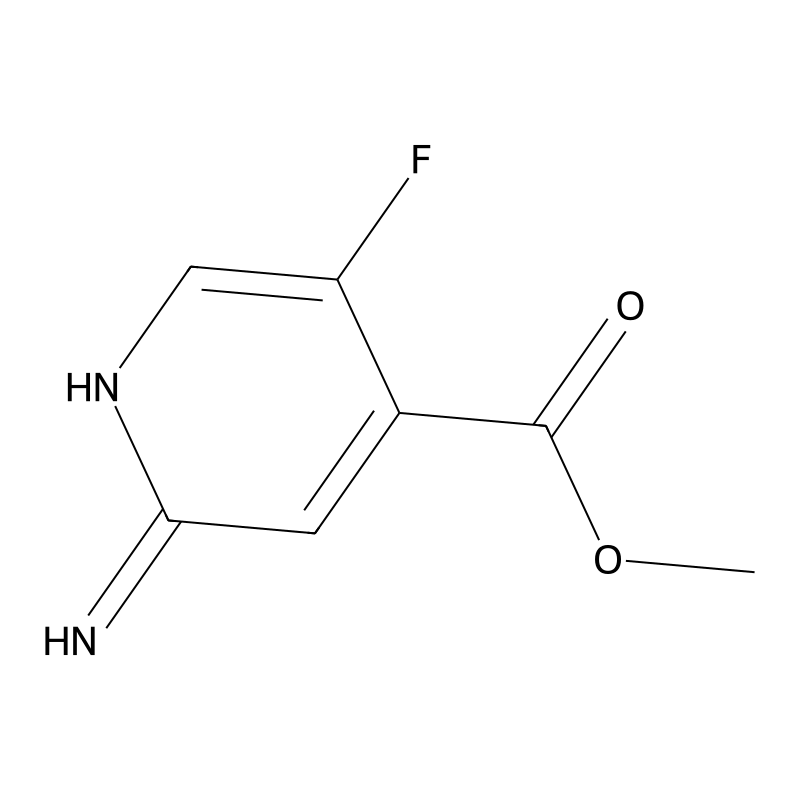

Methyl 2-amino-5-fluoroisonicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry

This compound could be used as a building block in the synthesis of more complex organic molecules. The presence of both an amino group and a carboxyl group makes it a versatile reagent that can participate in a variety of reactions .

Medicinal Chemistry

In medicinal chemistry, this compound could be used in the development of new pharmaceuticals. The fluorine atom and the isonicotinate group could potentially interact with biological targets in a beneficial way .

Materials Science

In materials science, this compound could be used in the development of new materials with unique properties. For example, it could be used to synthesize polymers or other materials with specific optical or electronic properties .

Analytical Chemistry

This compound could be used as a standard or a tracer in analytical chemistry experiments. For example, it could be used in chromatography or mass spectrometry to help identify or quantify other substances .

Biochemistry

In biochemistry, this compound could be used to study biological processes. For example, it could be used to probe the function of enzymes or other proteins that interact with similar molecules .

Environmental Chemistry

This compound could be used in environmental chemistry to study the fate and transport of similar compounds in the environment .

The methods of application or experimental procedures would depend on the specific research goals and could involve techniques like chemical synthesis, chromatography, or spectroscopy . The results or outcomes obtained would also depend on the specific research goals .

In general, such compounds are often used in various fields of scientific research, including organic chemistry, medicinal chemistry, materials science, analytical chemistry, biochemistry, and environmental chemistry . They can be used in a variety of ways, such as synthesizing new compounds, studying biological processes, developing new materials, or as a standard or tracer in analytical chemistry experiments .

Methyl 2-amino-5-fluoroisonicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 170.14 g/mol. It is categorized as an isonicotinic acid derivative, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarities to biologically active compounds.

- Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

- Acylation Reactions: The amino group can be acylated, allowing for the synthesis of amides that may exhibit enhanced biological activity.

- Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis

Research indicates that methyl 2-amino-5-fluoroisonicotinate exhibits various biological activities. It has been studied for its potential as:

- Antimicrobial Agent: Preliminary studies suggest that it may possess antibacterial properties against certain pathogens.

- Anticancer Activity: Some derivatives of isonicotinic acid have shown promise in inhibiting cancer cell proliferation, and similar effects may be expected from this compound.

- Enzyme Inhibitor: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these mechanisms

The synthesis of methyl 2-amino-5-fluoroisonicotinate can be achieved through several methods:

- Direct Amination: This involves the reaction of 5-fluoroisonicotinic acid with methylamine under controlled conditions, typically involving solvents like ethanol or methanol.

- Fluorination of Isonicotinic Acid Derivatives: Starting from methyl 2-aminoisonicotinate, fluorination can be performed using reagents such as Selectfluor or other fluorinating agents in polar solvents.

- Multi-step Synthesis: A more complex route may involve the synthesis of intermediate compounds followed by their transformation into methyl 2-amino-5-fluoroisonicotinate through a series of reactions including esterification and amination

Methyl 2-amino-5-fluoroisonicotinate finds potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it can serve as a lead compound in drug discovery, particularly for developing new antibiotics or anticancer agents.

- Agricultural Chemicals: Its derivatives might be explored for use in agrochemicals due to potential herbicidal or fungicidal properties.

- Chemical Research: It acts as an important intermediate in organic synthesis and materials science .

Interaction studies involving methyl 2-amino-5-fluoroisonicotinate focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which could lead to significant biological effects.

Methyl 2-amino-5-fluoroisonicotinate shares structural similarities with various compounds, making it an interesting subject for comparison:

Compound Name CAS Number Similarity Index 2-Amino-5-fluoroisonicotinic acid 1260671-28-0 0.93 Methyl 2-amino-5-fluoronicotinate 1211535-54-4 0.86 Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate 628691-95-2 0.81 Methyl 2-amino-4-pyridinecarboxylic acid 13362-28-2 0.74 Uniqueness

Methyl 2-amino-5-fluoroisonicotinate is unique due to the combination of its amino group and fluorine substitution on the isonicotinic structure, which may enhance its biological activity compared to other similar compounds lacking these modifications. Its specific interactions with biological targets could provide insights into novel therapeutic approaches not achievable with other derivatives.

XLogP3

0.5Dates

Last modified: 08-17-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds